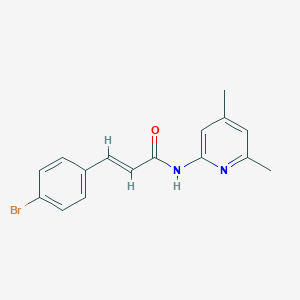
3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide, also known as BRD4 inhibitor, is a small molecule compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression. BRD4 is known to bind to acetylated histones and regulate the transcription of genes involved in various cellular processes, including cell cycle progression, proliferation, and differentiation. The inhibition of BRD4 by 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been shown to have a significant impact on these cellular processes, making it a valuable tool for scientific research.
作用機序
The mechanism of action of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide involves the inhibition of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide, a member of the bromodomain and extraterminal domain (BET) family of proteins. 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide is known to bind to acetylated histones and regulate the transcription of genes involved in various cellular processes. The inhibition of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide by 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide disrupts this process, leading to the downregulation of genes involved in cell cycle progression, proliferation, and differentiation.
Biochemical and Physiological Effects
The inhibition of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide by 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been shown to have a significant impact on various cellular processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and improve cognitive function.
実験室実験の利点と制限
The advantages of using 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide in lab experiments include its potency and specificity for 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide inhibition. It has been shown to have minimal off-target effects, making it a valuable tool for studying the role of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide in various cellular processes. However, the limitations of using this compound include its low solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, its high cost may limit its accessibility for some researchers.
将来の方向性
There are several future directions for the use of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide in scientific research. One potential area of research is the development of more potent and selective 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide inhibitors. Additionally, the use of this compound in combination with other therapeutic agents may enhance its efficacy in the treatment of various diseases. Finally, further research is needed to understand the long-term effects of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide inhibition and the potential risks associated with its use in humans.
合成法
The synthesis of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide involves the reaction of 4-bromoaniline with 4,6-dimethyl-2-pyridinecarboxylic acid, followed by the addition of acryloyl chloride. The reaction is carried out in the presence of a base catalyst, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography, yielding a white solid.
科学的研究の応用
3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been extensively studied for its potential applications in scientific research. It has been shown to have a significant impact on various cellular processes, making it a valuable tool for studying the mechanisms underlying these processes. Some of the areas of research where this compound has been used include cancer research, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(4,6-dimethylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c1-11-9-12(2)18-15(10-11)19-16(20)8-5-13-3-6-14(17)7-4-13/h3-10H,1-2H3,(H,18,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKQXAJZJZLYHF-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C=CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-N-(4,6-dimethylpyridin-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]isonicotinohydrazide](/img/structure/B5810613.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5810618.png)


![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5810629.png)
![N-(2-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5810631.png)



![N-(2-fluorophenyl)-4-[(2-pyridinylthio)methyl]benzamide](/img/structure/B5810667.png)
